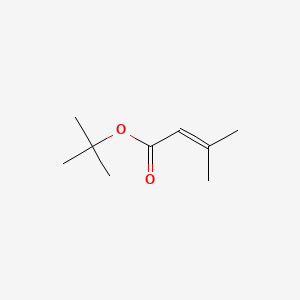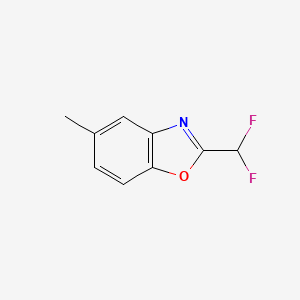
3H-1,4-BENZODIAZEPIN-2(1H)-ONE, 7-CHLORO-5-(o-FLUOROPHENOXY)-1-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl-: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique chemical structure, which includes a fluorophenoxy group and a methyl group, contributing to its distinct pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through a nucleophilic substitution reaction, where the benzodiazepine core reacts with o-fluorophenol in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazepine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reference standard for the development of new benzodiazepine derivatives. Its unique structure serves as a template for designing compounds with improved pharmacological properties.
Biology
In biological research, the compound is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the interaction of benzodiazepines with neurotransmitter receptors.
Medicine
Medically, the compound is investigated for its potential use in treating anxiety, insomnia, and other neurological disorders. Its unique pharmacological profile makes it a candidate for developing new therapeutic agents.
Industry
In the pharmaceutical industry, the compound is used in the formulation of medications. It also serves as a precursor for the synthesis of other benzodiazepine derivatives.
Mécanisme D'action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. The fluorophenoxy and methyl groups contribute to the compound’s binding affinity and selectivity for specific GABA receptor subtypes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with a similar core structure but lacks the fluorophenoxy group.
Lorazepam: Similar in structure but has a different substitution pattern on the benzodiazepine ring.
Alprazolam: Contains a triazole ring in addition to the benzodiazepine core.
Uniqueness
The presence of the fluorophenoxy group and the methyl group in 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-(o-fluorophenoxy)-1-methyl- distinguishes it from other benzodiazepines. These groups contribute to its unique pharmacological properties, including its binding affinity and selectivity for GABA receptors.
Propriétés
Numéro CAS |
62903-61-1 |
|---|---|
Formule moléculaire |
C16H12ClFN2O2 |
Poids moléculaire |
318.73 g/mol |
Nom IUPAC |
7-chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-10(17)8-11(13)16(19-9-15(20)21)22-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3 |
Clé InChI |
DANMUNCMVTVARN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)










![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)

![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
